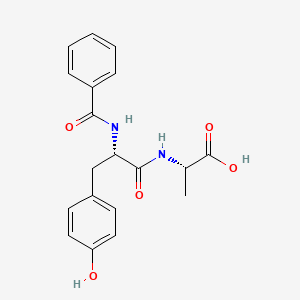

N-(N-Benzoyl-L-tyrosyl)-L-alanine

Übersicht

Beschreibung

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase (PPH, human meprin) is a brush-border membrane enzyme of small intestinal epithelial cells . It is a type I integral membrane protein composed of two disulphide-bridged subunits .

Synthesis Analysis

The enzyme is found throughout the small intestine with the activity in distal ileum being 4.5-fold higher than that in the proximal duodenum . The enzyme was found to be present in lamina propria leucocytes, human cancer cells and colorectal cancer tissue .

Molecular Structure Analysis

The enzyme consists of two similar subunits . Sodium dodecyl sulfate-polyacrylamide gel electrophoresis of the immunoaffinity-purified PPH under reducing conditions revealed a polypeptide band with a relative molecular weight (Mr) of 100,000; under nonreducing conditions a major band with Mr 200,000 was observed .

Chemical Reactions Analysis

The enzyme catalyzes the hydrolysis of peptides including insulin B-chain, angiotensins I and II, bradykinin and bradykinin derivatives, oxytocin, and substance P, in each case yielding reproducible peptide fragments .

Physical And Chemical Properties Analysis

The Km for PABA-peptide was 16.7 mM, and the pH optimum was 7.5-8.0 .

Wissenschaftliche Forschungsanwendungen

Analytical Methods and Neurotoxicity Studies

Research into the properties and applications of non-canonical amino acids, such as N-(N-Benzoyl-L-tyrosyl)-L-alanine, often intersects with broader studies on similar compounds and their roles in biological systems. While the specific compound N-(N-Benzoyl-L-tyrosyl)-L-alanine does not directly appear in the retrieved documents, related research provides insight into the scientific applications of analogous substances, particularly in the fields of chemical analysis and neurotoxicity studies.

Chemical Analysis of β-N-Methylamino-L-Alanine (BMAA) : A study by Banack and Murch (2017) on the chemical analysis of BMAA, a non-canonical amino acid implicated in neurodegenerative diseases, highlights the complexity of analyzing such compounds. The proliferation of analytical methods and the ongoing debate over their efficacy underscore the challenges and importance of accurate measurement techniques in understanding the role of unusual amino acids in biology and disease Banack & Murch, 2017.

Applications of Alanine Dehydrogenase (AlaDH) : AlaDH, an enzyme that catalyzes the conversion of L-alanine to pyruvate, showcases the utility of amino acid transformations in microbial metabolism and industrial applications. The work of Dave and Kadeppagari (2019) reviews the roles of AlaDH in various sectors, suggesting a framework for exploring the potential industrial and pharmaceutical applications of amino acids and their derivatives Dave & Kadeppagari, 2019.

Inhibitors of Alanine Racemase : Research by Azam and Jayaram (2015) on alanine racemase inhibitors underscores the significance of amino acid derivatives in developing antibacterial drugs. Since alanine racemase is crucial for bacterial cell wall synthesis and lacks homologs in humans, it represents an excellent target for antibiotic development, highlighting the medical applications of amino acid research Azam & Jayaram, 2015.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

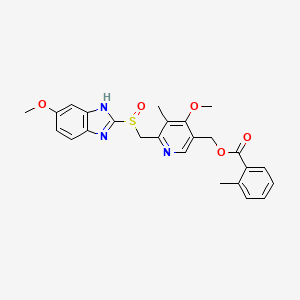

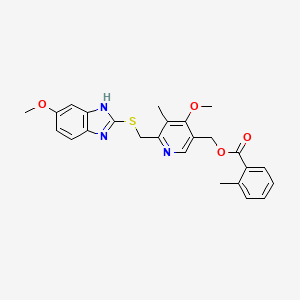

(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675674 | |

| Record name | N-Benzoyl-L-tyrosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-Benzoyl-L-tyrosyl)-L-alanine | |

CAS RN |

76264-09-0 | |

| Record name | N-Benzoyl-L-tyrosyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76264-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-tyrosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)